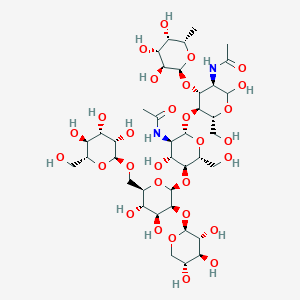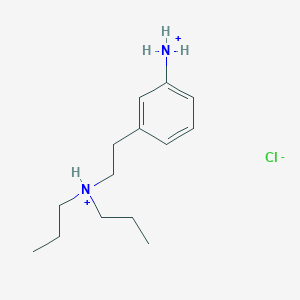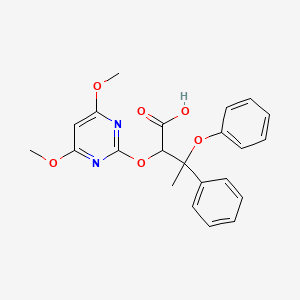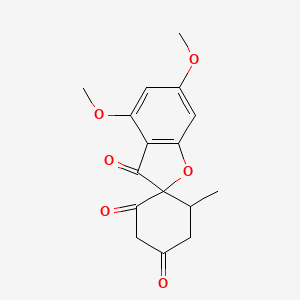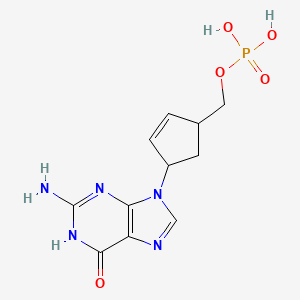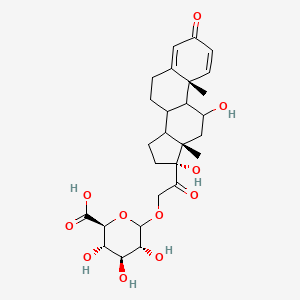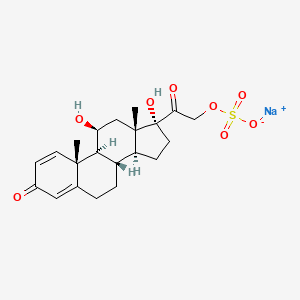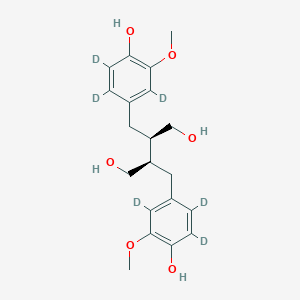
rac Secoisolariciresinol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthetic pathways for producing SDG and its enantiomers have been established, offering alternatives to complex and low-yield extraction methods from natural sources like flaxseed. Studies have successfully synthesized SDG enantiomers, which exhibit similar antioxidant and radioprotective properties compared to their natural counterparts (Mishra et al., 2014).
Molecular Structure Analysis
The molecular structure of SDG involves a central secoisolariciresinol moiety bound to two glucose molecules. This structure contributes to its biological activity and properties. Advanced techniques like high-speed counter-current chromatography have been used for the isolation and purification of SDG, facilitating detailed molecular studies (Degenhardt et al., 2002).
Chemical Reactions and Properties
SDG undergoes various chemical reactions, including oxidation, which have been studied to understand its antioxidant properties. These reactions often involve the formation of phenoxyl radical intermediates, contributing to SDG's ability to scavenge free radicals and protect against oxidative stress (Hosseinian et al., 2007).
Physical Properties Analysis
The physical properties of SDG, such as solubility and stability, are influenced by its molecular structure. These properties are crucial for its bioavailability and effectiveness as a dietary supplement. Research on the bioavailability and pharmacokinetics of SDG and its metabolites provides insights into these aspects, showing that SDG is efficiently absorbed and metabolized in the body (Setchell et al., 2014).
Chemical Properties Analysis
The chemical properties of SDG, including its reactivity and interactions with other molecules, play a significant role in its biological effects. Studies have shown that SDG and its metabolites can interact with cellular components to exert antioxidant, anti-inflammatory, and potentially anticancer effects. The understanding of these interactions is crucial for exploring SDG's therapeutic potential (Wei et al., 2020).
Aplicaciones Científicas De Investigación
Biotransformation and Production
- Biological Production : A significant advancement in the field is the identification of bacterial strains capable of producing secoisolariciresinol through the biotransformation of precursors found in defatted flaxseeds. Klebsiella sp. strain S1, isolated from the human intestinal flora, has been characterized for this ability, highlighting a novel method for producing this lignan without the need for chemical synthesis, offering potential therapeutic value for various diseases, including cancer (Yu-Jie Zhou et al., 2017).
Biosynthesis Pathways
- Enzymatic Conversion : Research has elucidated the enzymatic pathways involved in the conversion of secoisolariciresinol to other biologically active lignans. For example, the purification, cloning, and functional expression of secoisolariciresinol dehydrogenase have been documented, which plays a critical role in the conversion of secoisolariciresinol into matairesinol in plants, providing a foundation for further understanding the biosynthetic pathway of these lignans (Z. Xia et al., 2001).
Health Benefits and Disease Prevention
- Antioxidant and Radioprotective Properties : Novel synthetic secoisolariciresinol diglucosides have demonstrated strong antioxidant and free radical scavenging properties, alongside DNA-radioprotective properties, suggesting their potential in radioprotection and cancer therapy (O. Mishra et al., 2014).
- Anticancer Activity : Secoisolariciresinol diglucoside has shown promise in inducing pyroptosis, a form of programmed cell death, in colorectal cancer cells, suggesting its potential as a therapeutic agent against cancer (Tuo Chen et al., 2022).
Propiedades
IUPAC Name |
(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1/i3D,4D,5D,6D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUETUDUXMCLALY-CDXZYTGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@H](CO)[C@@H](CC2=C(C(=C(C(=C2[2H])[2H])O)OC)[2H])CO)[2H])OC)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131699063 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/no-structure.png)
